1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a methoxybenzoyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or amines.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via acylation reactions using 4-methoxybenzoyl chloride and a suitable base.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The methoxybenzoyl group and the triazole ring are known to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methoxybenzoyl)pyrrolidin-2-one: Known for its use in cognitive enhancement and as a nootropic agent.
1-(4-Methoxybenzyl)pyrrolidin-3-yl)methanol: Studied for its potential biological activities and synthetic applications.
Uniqueness: 1-[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to the presence of both the triazole ring and the methoxybenzoyl group, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-20-13-4-2-11(3-5-13)14(19)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCRNZMRTVJXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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